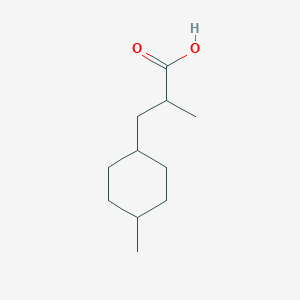
2-Methyl-3-(4-methylcyclohexyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(4-methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C11H20O2 It belongs to the class of carboxylic acids and features a cyclohexane ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexane is first alkylated with methyl groups using a Friedel-Crafts alkylation reaction. This involves the use of methyl chloride (CH3Cl) and an aluminum chloride (AlCl3) catalyst.
Carboxylation: The alkylated cyclohexane is then subjected to carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexane ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Halogenation using bromine (Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Formation of 2-Methyl-3-(4-methylcyclohexyl)ketone.
Reduction: Formation of 2-Methyl-3-(4-methylcyclohexyl)propanol.
Substitution: Formation of halogenated derivatives like 2-Methyl-3-(4-bromocyclohexyl)propanoic acid.
Scientific Research Applications
Chemistry: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used to study metabolic pathways involving carboxylic acids and their derivatives.
Industry: Used in the production of specialty chemicals, polymers, and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(4-methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include metabolic processes where the compound is converted to active metabolites.
Comparison with Similar Compounds
2-Methylpropanoic acid: A simpler carboxylic acid with similar structural features but lacking the cyclohexane ring.
3-Methylcyclohexanecarboxylic acid: Similar in having a cyclohexane ring but differs in the position of the methyl group.
Uniqueness: 2-Methyl-3-(4-methylcyclohexyl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Biological Activity
2-Methyl-3-(4-methylcyclohexyl)propanoic acid is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This structure features a branched alkyl chain and a cyclohexyl group, which may influence its interaction with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- TRPV1 Antagonism : Similar compounds have shown activity as antagonists of the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain signaling pathways. The presence of hydrophobic groups in the structure enhances binding affinity to TRPV1 receptors, potentially leading to analgesic effects .
- Inflammatory Response Modulation : Some studies suggest that derivatives of this compound may modulate inflammatory pathways, impacting cytokine release and immune cell activation. This could have implications for conditions such as arthritis or chronic pain syndromes .
Table 1: Summary of Biological Activities
Case Studies
-
Analgesic Efficacy in Animal Models :
A study evaluated the analgesic properties of this compound in rat models of neuropathic pain. The compound demonstrated significant pain relief comparable to established analgesics, suggesting its potential for treating chronic pain conditions . -
Inhibition of Inflammatory Cytokines :
In vitro experiments using human cell lines showed that this compound could significantly reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding supports its potential application in inflammatory diseases .
Safety Profile
Safety assessments conducted on similar compounds indicated that this compound is non-cytotoxic and does not exhibit mutagenic activity. Long-term studies in animal models have not shown any adverse effects at therapeutic doses, establishing a favorable safety profile for further development .
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C11H20O2/c1-8-3-5-10(6-4-8)7-9(2)11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13) |
InChI Key |
WKWYNTYMJVRJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















